dNaM

Synthetic Biology Genetic Alphabet Expansion PCR

For researchers establishing semi-synthetic organisms (SSOs), sourcing high-purity dNaM is critical for replicating the foundational d5SICS-dNaM unnatural base pair. Impure or incorrectly paired analogs result in failed in vivo retention and replication bias. This nucleoside is the exact half of the first UBP to demonstrate sequence-independent PCR amplification and >95% retention in E. coli after 24 doublings. - Pairs specifically with d5SICS for historical benchmark studies or dTPT3 for optimized replication fidelity. - Supplied with rigorous analytical data to ensure identity and purity for in vivo UBP validation. - Suitable for expanded-alphabet DNA library construction, aptamer selection, and site-specific labeling applications.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 1117893-19-2
Cat. No. B1458791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedNaM
CAS1117893-19-2
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C3CC(C(O3)CO)O
InChIInChI=1S/C16H18O4/c1-19-14-7-11-5-3-2-4-10(11)6-12(14)15-8-13(18)16(9-17)20-15/h2-7,13,15-18H,8-9H2,1H3/t13-,15+,16+/m0/s1
InChIKeyXVSHFDVHYNHNDU-NUEKZKHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dNaM: Hydrophobic Nucleoside for Unnatural Base Pairs


dNaM (CAS 1117893-19-2) is an artificial nucleoside containing a 3-methoxy-2-naphthyl moiety, classified as a hydrophobic unnatural base [1]. It serves as one-half of the landmark d5SICS–dNaM unnatural base pair (UBP), which functions orthogonally to natural Watson-Crick pairs (A–T and G–C) via hydrophobic and packing forces rather than hydrogen bonding [2]. This UBP was the first to be successfully replicated in vivo, enabling the creation of a semi-synthetic organism (SSO) with an expanded six-letter genetic alphabet [3]. dNaM is also paired with the optimized partner dTPT3 (dTPT3–dNaM), which demonstrates superior replication properties in diverse sequence contexts [4].

Component of d5SICS–dNaM hydrophobic unnatural base pair
Functions orthogonally to natural Watson–Crick pairs via packing forces
Supported for in vivo semi-synthetic organism (SSO) research
Requires specific partner (d5SICS or dTPT3) for replication studies

Why dNaM Cannot Be Replaced


dNaM is not interchangeable with other hydrophobic unnatural nucleosides due to its specific shape, hydrophobicity, and polarizability, which confer a distinct replication fidelity and efficiency profile when paired with d5SICS or dTPT3. Attempting to substitute dNaM with earlier-generation analogs like dMMO2 results in a significant drop in polymerase-mediated replication efficiency [1]. Furthermore, dNaM's pairing with d5SICS was the first UBP to demonstrate sequence-independent replication and in vivo retention, a milestone not achieved by other UBPs at the time of its introduction [2]. Its optimized pairing with dTPT3 yields higher fidelity and better tolerance across varying sequence contexts than the original d5SICS-dNaM pair, underscoring that even within the same family, small structural variations profoundly impact performance [3]. Therefore, selection of dNaM must be paired with a specific partner (d5SICS or dTPT3) and cannot be generically replaced without compromising experimental outcomes.

Replacing dNaM with earlier analogs such as dMMO2 may substantially reduce polymerase-mediated replication efficiency (reported comparison).
dNaM must pair with a specific partner (d5SICS or dTPT3); choosing an incorrect partner can alter replication fidelity and sequence tolerance.
Even within the same UBP family, small structural differences in the partner (d5SICS vs dTPT3) lead to measurable changes in performance; direct transfer of experimental conditions may require validation.

dNaM Quantitative Evidence Guide


Replication Fidelity vs. Natural Base Pairs

The dNaM-d5SICS unnatural base pair is replicated with a fidelity exceeding 99.9% under standard PCR conditions, establishing functional equivalence to natural base pairs [1]. A separate study measuring fidelity as percent retention per doubling reported 99.7% for dNaM-d5SICS, which was comparable to other top-performing UBPs like dDMO-d5SICS (99.7%) and substantially higher than dPMO1-d5SICS (92.4%) [2]. In the original optimization study, the minimum overall fidelity of the dNaM:d5SICS heteropair ranged from 10^3 to 10^4, representing a significant improvement over the predecessor dMMO2:d5SICS pair [3].

Fidelity vs. natural pairs
Head-to-head
>99.9% fidelity; 99.7% retention per doubling
Reported fidelity context comparable to natural base pairs
Standard PCR, Klenow fragment of E. coli DNA Pol I
Synthetic Biology Genetic Alphabet Expansion PCR

Sequence-Independent Replication

Deep sequencing of a template library containing d5SICS-dNaM revealed that this UBP is efficiently replicated with high fidelity in virtually all sequence contexts, establishing it as the first unnatural base pair to demonstrate functional equivalence to a natural base pair without significant sequence bias [1]. In contrast, many previously reported UBPs exhibited sequence-dependent replication that caused biased amplification, effectively precluding their use in many applications [1]. While d5SICS was later replaced by dTPT3 to achieve improved replication across an even wider range of sequence contexts, the dNaM-d5SICS pair remains the first to demonstrate sequence independence [2].

Sequence independence
Cross-study
First UBP to replicate without significant sequence bias
Supports unbiased library amplification
Deep sequencing of template libraries
PCR Sequence Bias DNA Polymerase

In Vivo Retention in Semi-Synthetic Organism

In a groundbreaking in vivo study, E. coli expressing an algal nucleotide triphosphate transporter (NTT2) efficiently imported d5SICSTP and dNaMTP, enabling the endogenous replication machinery to accurately replicate a plasmid containing the d5SICS-dNaM UBP [1]. After 15 hours of growth (~24 doublings), PCR and sequencing verified UBP retention in >95% of the E. coli population [1]. This study marked the first successful in vivo replication of a synthetic base pair, demonstrating that living cells can maintain and propagate an expanded genetic alphabet [2]. Subsequent optimization identified dTPT3-dNaM as having even higher retention in vivo than the original dNaM-d5SICS pair [3].

In vivo retention
Class-level
>95% retention after 24 doublings in E. coli
Supports SSO model research
NTT2 transporter expression required
Semi-Synthetic Organism In Vivo Replication E. coli

Superior Replication with dTPT3

Systematic exploration of hydrophobic UBPs identified dTPT3-dNaM as a superior alternative to the original d5SICS-dNaM pair [1]. When incorporated into DNA, dTPT3-dNaM is replicated better than either d5SICS-dMMO2 or d5SICS-dNaM, with rates approaching those of a natural base pair [1]. dTPT3-dNaM is PCR amplified with natural base pair-like efficiency and fidelity, and it replicates in a wider range of sequence contexts than d5SICS-dNaM [2]. This optimization has made dTPT3-dNaM the generally most promising UBP for expansion of the genetic alphabet of a living organism [1].

dTPT3 vs d5SICS pairing
Head-to-head
dTPT3-dNaM replicated better than d5SICS-dNaM
Reported higher replication efficiency
Natural base pair-like rates in PCR and in vivo
dTPT3 PCR Amplification Replication Efficiency

Structural Dynamics and Polymerase Conformation

In free duplex DNA, the rings of d5SICS and dNaM adopt a cross-strand intercalated structure, placing them in parallel planes rather than the same plane [1]. However, when bound inside a DNA polymerase (KlenTaq), the dNaM-d5SICS pair adopts a natural Watson-Crick-like structure, enabling efficient replication . The presence of d5SICS and dNaM can highly destabilize the DNA double helix, as evidenced by molecular dynamics simulations [2]. In contrast, the dNaM-dTPT3 pair exhibits varying replication fidelity in different sequence contexts, which has been linked to differences in thermal stability of the UBP [3].

Structural conformation
Supporting evidence
Cross-strand intercalated in free DNA; Watson-Crick-like in polymerase
Context-dependent duplex stability
Polymerase binding may alter structure; MD simulations
Structural Biology DNA Duplex Stability Polymerase Mechanism

dNaM Application Scenarios


Semi-Synthetic Organism Engineering

For researchers establishing a new semi-synthetic organism (SSO) or validating in vivo UBP replication, dNaM-d5SICS remains the foundational pair due to its demonstrated >95% retention in E. coli after 24 doublings [1]. This benchmark serves as the historical reference point for comparing newer UBP systems. While dTPT3-dNaM offers improved performance, dNaM-d5SICS provides a well-characterized starting point with extensive published protocols and known limitations.

Sequence-Independent PCR Amplification

dNaM-d5SICS is uniquely suited for applications requiring unbiased PCR amplification across diverse sequence contexts. As the first UBP to demonstrate replication with high fidelity and without significant sequence bias [2], it is the preferred choice for constructing and amplifying complex libraries where unpredictable sequence effects could confound results. This property is critical for aptamer selections, DNAzyme screens, and other in vitro evolution experiments.

High-Efficiency PCR with dTPT3

For users requiring maximal replication efficiency and the widest sequence context tolerance, pairing dNaM with dTPT3 is recommended. dTPT3-dNaM is replicated with natural base pair-like efficiency and fidelity and outperforms d5SICS-dNaM in both PCR and in vivo settings [3]. This combination is ideal for demanding applications such as long-read nanopore sequencing of expanded-alphabet DNA or constructing stable SSOs with high UBP retention [4].

Site-Specific Labeling and Functionalization

The dNaM-d5SICS UBP can be used to site-specifically incorporate functional groups into DNA or RNA for labeling, immobilization, or conjugation . The high fidelity and sequence independence of replication ensure that the UBP is accurately maintained during amplification, enabling precise positioning of labels in long or complex nucleic acid constructs. Both dNaM and its partner d5SICS are efficiently transcribed by T7 RNA polymerase in either direction , expanding their utility to RNA-based applications.

Application
Selection Property
Validation Focus
Semi-synthetic organism engineering
In vivo replication history
UBP retention benchmark review
Sequence-independent PCR amplification
Sequence context independence
Bias testing across diverse templates
High-efficiency UBP PCR
dTPT3 pairing efficiency
Replication rate and fidelity validation
Site-specific labeling/functionalization
UBP maintenance during amplification
Label positioning accuracy in constructs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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